4-(Cyclopropylmethoxy)benzaldehyde

Catalog No.
S666710
CAS No.
164520-99-4
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Cyclopropylmethoxy)benzaldehyde

CAS Number

164520-99-4

Product Name

4-(Cyclopropylmethoxy)benzaldehyde

IUPAC Name

4-(cyclopropylmethoxy)benzaldehyde

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-7,10H,1-2,8H2

InChI Key

PVQVSKYXCMWDFN-UHFFFAOYSA-N

SMILES

C1CC1COC2=CC=C(C=C2)C=O

Canonical SMILES

C1CC1COC2=CC=C(C=C2)C=O

4-(Cyclopropylmethoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde functional group attached to a cyclopropylmethoxy substituent. Its molecular formula is C11H12O2C_{11}H_{12}O_2 and it has a molecular weight of 176.21 g/mol. The compound is notable for its unique structure, which combines the reactivity of the aldehyde group with the rigidity introduced by the cyclopropyl group, making it a valuable building block in organic synthesis and medicinal chemistry.

Typical of aldehydes:

  • Oxidation: The aldehyde can be oxidized to form 4-(cyclopropylmethoxy)benzoic acid using oxidizing agents like potassium permanganate.
  • Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
  • Nucleophilic Substitution: The methoxy group can undergo nucleophilic aromatic substitution under suitable conditions, allowing for further functionalization of the compound.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an alkaline medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.

This compound has been shown to interact with various enzymes, particularly superoxide dismutases and glutathione reductase, which are essential for maintaining cellular redox homeostasis. Its influence on cellular processes can lead to oxidative stress, potentially resulting in cellular damage. The compound's localization within cellular compartments such as mitochondria and the endoplasmic reticulum is critical for its biological effects, impacting enzyme function and cellular health .

4-(Cyclopropylmethoxy)benzaldehyde can be synthesized through several methods:

  • From 4-Hydroxybenzaldehyde:
    • React 4-hydroxybenzaldehyde with (bromomethyl)cyclopropane in the presence of a base like potassium carbonate and solvent such as dimethylformamide.
    • This reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the cyclopropylmethoxy group.
  • Industrial Production:
    • Industrial methods mirror laboratory synthesis but are optimized for larger-scale production, often using continuous flow reactors and automated systems to ensure consistent quality.

The unique structure of 4-(cyclopropylmethoxy)benzaldehyde makes it valuable in various fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing other biologically active compounds.
  • Chemical Research: Its reactivity allows it to be used in developing new synthetic methodologies or exploring reaction mechanisms.

Studies indicate that 4-(cyclopropylmethoxy)benzaldehyde interacts significantly with enzymes involved in redox reactions. This interaction suggests potential implications for therapeutic applications, particularly in conditions related to oxidative stress. Understanding these interactions could facilitate the design of novel compounds targeting similar pathways.

Several compounds share structural features with 4-(cyclopropylmethoxy)benzaldehyde. Here are some notable examples:

Compound NameSimilarityUnique Features
4-(Cyclooctylmethoxy)benzaldehyde0.92Larger cycloalkyl substituent increases steric bulk.
3-(Cyclopropylmethoxy)benzaldehyde0.92Different position of methoxy group on the ring.
4-(4-Hydroxybutoxy)benzaldehyde0.92Hydroxybutoxy group introduces different reactivity.
3-(Difluoromethoxy)-4-(cyclopropylmethoxy)benzaldehyde0.92Incorporates difluoromethoxy for additional properties.

These compounds exhibit varying reactivities and biological activities due to differences in their substituents and structural configurations, highlighting the uniqueness of 4-(cyclopropylmethoxy)benzaldehyde within this class of compounds .

4-(Cyclopropylmethoxy)benzaldehyde is formally classified as an aromatic aldehyde with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol. The compound is registered under Chemical Abstracts Service number 164520-99-4 and carries the International Union of Pure and Applied Chemistry systematic name 4-(cyclopropylmethoxy)benzaldehyde. The structural framework consists of a benzaldehyde core with a cyclopropylmethoxy substituent positioned at the para position relative to the aldehyde functional group. This substitution pattern creates a distinctive molecular architecture that influences both the compound's reactivity and its utility in pharmaceutical synthesis.

The compound exhibits specific computational chemistry parameters that define its molecular behavior and interaction potential. Topological polar surface area calculations reveal a value of 26.3 Ų, indicating moderate polarity characteristics that facilitate cellular membrane permeation. The logarithm of the partition coefficient between octanol and water is recorded as 2.2879, suggesting favorable lipophilicity for pharmaceutical applications. Hydrogen bonding analysis demonstrates two hydrogen bond acceptors and zero hydrogen bond donors, which contributes to the compound's synthetic versatility. The molecular structure contains four rotatable bonds, providing conformational flexibility essential for binding interactions in biological systems.

Table 1: Fundamental Molecular Properties of 4-(Cyclopropylmethoxy)benzaldehyde

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
Chemical Abstracts Service Number164520-99-4
Topological Polar Surface Area26.3 Ų
Logarithm of Partition Coefficient2.2879
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Rotatable Bonds4

The simplified molecular-input line-entry system representation of the compound is recorded as C1CC1COC2=CC=C(C=C2)C=O, which provides a standardized method for computational analysis and database searches. This notation effectively captures the cyclopropyl ring connectivity to the methylene bridge, which subsequently connects to the oxygen atom of the benzaldehyde ether linkage. The International Chemical Identifier for the compound is InChI=1S/C11H12O2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-7,10H,1-2,8H2, providing a unique structural descriptor for international chemical databases.

Historical Context in Synthetic Organic Chemistry

The development of 4-(cyclopropylmethoxy)benzaldehyde as a synthetic intermediate emerged from the broader exploration of cyclopropyl-containing compounds in medicinal chemistry during the late twentieth and early twenty-first centuries. Cyclopropyl groups gained prominence in pharmaceutical synthesis due to their unique stereoelectronic properties, which arise from the significant ring strain inherent in the three-membered carbon ring structure. This ring strain results in altered carbon-hydrogen bond dissociation energies and modified reactivity patterns compared to conventional alkyl substituents. The incorporation of cyclopropyl moieties into drug molecules became particularly valuable for modulating metabolic stability, as these groups often exhibit resistance to cytochrome P450-mediated oxidative metabolism.

The synthetic methodology for preparing 4-(cyclopropylmethoxy)benzaldehyde has evolved significantly since its initial development, with contemporary approaches focusing on efficient coupling strategies and scalable reaction conditions. Early synthetic routes typically involved the alkylation of 4-hydroxybenzaldehyde with cyclopropylmethyl halides under basic conditions. Modern synthetic protocols have refined these approaches to achieve higher yields and improved selectivity while minimizing the use of hazardous reagents. The compound's synthesis represents a convergence of traditional aromatic chemistry with contemporary pharmaceutical requirements for structural complexity and metabolic stability.

Research into cyclopropyl-containing pharmaceutical intermediates accelerated with the recognition that these structural motifs could serve as bioisosteres for other functional groups while providing unique pharmacological advantages. The cyclopropyl group's ability to function as a constrained alkyl replacement has made it particularly valuable in the design of enzyme inhibitors and receptor modulators. Historical patent literature reveals that 4-(cyclopropylmethoxy)benzaldehyde first gained significant attention as an intermediate in the synthesis of selective phosphodiesterase inhibitors, marking its transition from a laboratory curiosity to an industrially important compound.

The compound's historical significance is further underscored by its role in advancing the understanding of structure-activity relationships in pharmaceutical chemistry. Studies examining the impact of cyclopropylmethoxy substitution on molecular properties have contributed to broader principles governing drug design and optimization. These investigations have revealed how the geometric constraints imposed by the cyclopropyl ring influence molecular conformation and binding affinity, providing valuable insights for medicinal chemists developing new therapeutic agents.

Importance as a Pharmaceutical Intermediate

4-(Cyclopropylmethoxy)benzaldehyde serves as a critical intermediate in the synthesis of roflumilast, a selective phosphodiesterase-4 inhibitor approved for the treatment of severe chronic obstructive pulmonary disease. Roflumilast, chemically designated as 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide, represents a significant advancement in respiratory medicine due to its anti-inflammatory properties and oral bioavailability. The pharmaceutical importance of 4-(cyclopropylmethoxy)benzaldehyde stems from its position as a key building block in the multi-step synthetic sequence leading to this clinically important drug.

The compound's role in pharmaceutical synthesis extends beyond its direct application in roflumilast production to encompass its utility in preparing related benzaldehyde derivatives with modified substitution patterns. Research has demonstrated that 4-(cyclopropylmethoxy)benzaldehyde can be converted to various fluorinated analogs, including 4-(cyclopropylmethoxy)-3-fluorobenzaldehyde, which serves as an intermediate for additional pharmaceutical compounds. These synthetic transformations highlight the compound's versatility as a platform for structural diversification in drug discovery programs.

Industrial production of 4-(cyclopropylmethoxy)benzaldehyde has been optimized to meet the demands of large-scale pharmaceutical manufacturing, with particular attention to yield optimization and impurity control. Patent literature describes efficient synthetic routes that achieve quantitative conversion of starting materials while maintaining high product purity. The scalability of these processes has been crucial for supporting the commercial production of roflumilast and related therapeutic agents. Manufacturing protocols typically employ potassium carbonate as a base and acetone as a solvent, with reaction conditions carefully controlled to ensure consistent product quality.

The pharmaceutical significance of 4-(cyclopropylmethoxy)benzaldehyde is further emphasized by its incorporation into synthetic routes for multiple drug candidates beyond roflumilast. The compound's structural features, particularly the cyclopropylmethoxy substituent, have been recognized as valuable pharmacophoric elements that can enhance the metabolic stability and pharmacokinetic properties of drug molecules. This recognition has led to its adoption in various medicinal chemistry programs targeting different therapeutic areas, including inflammatory diseases and metabolic disorders.

Table 2: Pharmaceutical Applications of 4-(Cyclopropylmethoxy)benzaldehyde Derivatives

Derivative CompoundTherapeutic ApplicationMechanism of ActionReference
RoflumilastChronic Obstructive Pulmonary DiseasePhosphodiesterase-4 Inhibition
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehydePharmaceutical IntermediateSynthetic Building Block
4-(Cyclopropylmethoxy)-3-fluorobenzaldehydeDrug DevelopmentIntermediate for Multiple Targets

Structure-Property Relationships

The structural architecture of 4-(cyclopropylmethoxy)benzaldehyde exhibits distinct electronic and steric characteristics that directly influence its chemical reactivity and pharmaceutical utility. The cyclopropyl ring system introduces significant conformational constraints while simultaneously providing unique electronic properties due to the substantial ring strain energy associated with the three-membered carbon framework. This ring strain results in carbon-carbon bonds with partial double-bond character, leading to altered hybridization states and modified chemical reactivity compared to conventional alkyl substituents.

The methylene bridge connecting the cyclopropyl ring to the aromatic ether oxygen creates a flexible linker that allows for conformational adaptation while maintaining the geometric constraints imposed by the cyclopropyl moiety. This structural feature enables the compound to adopt multiple conformations that can accommodate different binding sites in biological targets or synthetic reaction intermediates. Computational studies have revealed that the preferred conformations minimize steric interactions between the cyclopropyl ring and the aromatic system while optimizing electronic overlap between the ether oxygen and the benzene ring.

Electronic distribution analysis demonstrates that the cyclopropylmethoxy substituent functions as a moderate electron-donating group, influencing the reactivity of the aldehyde functional group through resonance and inductive effects. The electron-donating character of the ether oxygen activates the aromatic ring toward electrophilic substitution reactions while simultaneously modulating the electrophilicity of the aldehyde carbon. This electronic modulation is particularly important in pharmaceutical applications, where the balance between reactivity and stability determines the compound's suitability as a synthetic intermediate.

The lipophilic character of the cyclopropylmethoxy substituent, reflected in the compound's partition coefficient value of 2.2879, contributes significantly to its pharmaceutical properties. This lipophilicity facilitates membrane permeation and tissue distribution while maintaining sufficient aqueous solubility for formulation development. The balance between hydrophobic and hydrophilic character is critical for optimizing the pharmacokinetic properties of drug molecules derived from this intermediate.

Metabolic stability considerations reveal that the cyclopropyl group provides protection against oxidative metabolism due to the high carbon-hydrogen bond dissociation energy resulting from ring strain. This metabolic protection has become increasingly valuable in pharmaceutical development, where metabolic stability directly impacts drug efficacy and dosing requirements. The cyclopropyl group's resistance to cytochrome P450-mediated oxidation represents a significant advantage over conventional alkyl substituents, which are more susceptible to metabolic transformation.

Table 3: Structure-Property Relationship Analysis for 4-(Cyclopropylmethoxy)benzaldehyde

Structural FeatureProperty ImpactQuantitative ValueReference
Cyclopropyl Ring StrainEnhanced Metabolic StabilityHigh C-H Bond Dissociation Energy
Ether LinkageElectronic ModulationModerate Electron Donation
Aromatic SystemReactivity PatternActivated toward Electrophiles
Aldehyde GroupSynthetic VersatilityElectrophilic Carbon Center
Overall LipophilicityMembrane PermeationLog P = 2.2879

The conformational flexibility provided by the methylene bridge allows the cyclopropyl group to adopt orientations that minimize steric hindrance in crowded molecular environments while maintaining favorable electronic interactions. This flexibility is particularly important in enzyme-inhibitor interactions, where the cyclopropyl group must fit within the geometric constraints of the active site while providing optimal binding affinity. Molecular modeling studies have identified preferred conformations that maximize complementarity with biological targets while minimizing unfavorable steric interactions.

Molecular Weight and Formula (C₁₁H₁₂O₂)

4-(Cyclopropylmethoxy)benzaldehyde possesses the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol [1] [2]. This molecular composition reflects the presence of eleven carbon atoms, twelve hydrogen atoms, and two oxygen atoms, arranged in a structure that combines an aromatic benzaldehyde core with a cyclopropylmethoxy substituent. The compound is identified by CAS number 164520-99-4 and MDL number MFCD06246721 [2] [3].

The structural representation can be described through its SMILES notation: O=CC1=CC=C(OCC2CC2)C=C1 [1] [2], which clearly indicates the para-position substitution of the benzaldehyde ring with the cyclopropylmethoxy group. The InChI key PVQVSKYXCMWDFN-UHFFFAOYSA-N provides a unique identifier for database searches and computational modeling [4] [3].

Melting and Boiling Points

The melting and boiling points of 4-(Cyclopropylmethoxy)benzaldehyde have not been extensively documented in the available literature [2] [3]. Multiple commercial suppliers indicate that specific thermal transition data are not available for this compound [5] [2]. This absence of precise thermal data may be attributed to the compound's relatively recent synthesis and specialized applications in research settings.

The physical state of the compound is described as liquid or semi-solid at room temperature [3], suggesting that the melting point is likely near ambient temperature. The lack of boiling point data indicates that the compound may decompose before reaching its boiling point, a common characteristic of aldehydes containing thermally sensitive substituents.

Solubility Parameters

4-(Cyclopropylmethoxy)benzaldehyde exhibits solubility in organic solvents [1], which is consistent with its lipophilic character as indicated by a calculated LogP value of 2.2879 [1]. The compound demonstrates limited water solubility due to its hydrophobic nature, primarily attributed to the aromatic ring and cyclopropylmethoxy substituent.

The topological polar surface area (TPSA) is calculated as 26.3 Ų [1], indicating moderate polarity contributed by the aldehyde and ether functionalities. The molecule contains zero hydrogen bond donors and two hydrogen bond acceptors [1], limiting its ability to form extensive hydrogen bonding networks with protic solvents.

Stability Profile

Thermal Stability

4-(Cyclopropylmethoxy)benzaldehyde demonstrates stability under normal conditions but requires careful temperature control for optimal preservation [2] [3]. The compound should be stored at 2-8°C under refrigerated conditions [1] [2] [3] to maintain its chemical integrity over extended periods.

Thermal degradation pathways may involve the cleavage of the cyclopropylmethoxy ether linkage or oxidation of the aldehyde functional group [6]. The cyclopropyl ring, while inherently strained due to its 60° bond angles [7], remains relatively stable under moderate heating conditions. However, extreme temperatures should be avoided to prevent decomposition or rearrangement reactions.

Photochemical Properties

The compound exhibits sensitivity to ultraviolet light, a characteristic common to benzaldehyde derivatives [8] [3]. Photochemical degradation can occur through various pathways, including photooxidation of the aldehyde group and potential rearrangement of the cyclopropyl moiety under high-energy irradiation.

Storage in amber containers and protection from direct light exposure are recommended to minimize photodegradation [8]. The aromatic system can absorb UV radiation, potentially leading to the formation of reactive intermediates that may compromise the compound's stability and purity.

Reactivity Patterns

Aldehyde Functional Group Reactivity

The aldehyde functionality in 4-(Cyclopropylmethoxy)benzaldehyde exhibits typical carbonyl reactivity patterns, though with some modifications due to the electron-donating cyclopropylmethoxy substituent. Oxidation reactions readily convert the aldehyde to the corresponding carboxylic acid using reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under alkaline conditions .

Reduction reactions proceed smoothly with common reducing agents including sodium borohydride, lithium aluminum hydride, or diisobutylaluminum hydride to yield the corresponding benzyl alcohol . The electron-donating nature of the para-cyclopropylmethoxy substituent slightly activates the carbonyl carbon toward nucleophilic attack, facilitating these transformations.

Nucleophilic addition reactions occur readily with Grignard reagents, organolithium compounds, and other carbon nucleophiles to form secondary alcohols . The compound also participates in condensation reactions with amines to form imines, with alcohols to form acetals, and with active methylene compounds in aldol-type condensations .

The benzaldehyde core demonstrates reduced reactivity compared to aliphatic aldehydes due to resonance stabilization, where the aromatic ring can delocalize the partial positive charge on the carbonyl carbon through conjugation [12]. This stabilization makes the compound less susceptible to nucleophilic attack compared to simple aliphatic aldehydes.

Cyclopropylmethoxy Group Stability

The cyclopropylmethoxy substituent exhibits remarkable stability under neutral and mildly basic conditions, making it valuable as a protecting group for phenolic hydroxyl groups [13] [14]. The cyclopropyl ring, despite its inherent strain energy due to 60° bond angles [7] [15], demonstrates resistance to ring-opening under most reaction conditions.

Acidic cleavage of the cyclopropylmethoxy ether occurs under forcing conditions with strong acids such as hydroiodic acid, hydrobromic acid, or concentrated hydrochloric acid [13] [16] [14]. This cleavage proceeds through protonation of the ether oxygen followed by nucleophilic substitution, yielding the corresponding phenol and cyclopropylmethyl halide [16] [17].

Lewis acid-mediated cleavage using reagents such as boron tribromide (BBr₃) or boron trichloride (BCl₃) provides an alternative method for ether cleavage under anhydrous conditions [13] [14]. These reactions proceed at moderate temperatures and have been successfully employed in the deprotection of phenolic compounds in natural product synthesis [14].

The cyclopropyl ring demonstrates enhanced metabolic stability compared to linear alkyl groups due to the higher bond dissociation energy of its C-H bonds [18] [19]. This characteristic makes cyclopropylmethoxy-containing compounds potentially valuable in pharmaceutical applications where metabolic stability is desired [20] [21] .

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(Cyclopropylmethoxy)benzaldehyde

Dates

Last modified: 08-15-2023

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